Product packaging for Lead dipicrate(Cat. No.:CAS No. 6477-64-1)

Lead dipicrate

Cat. No.: B1674683
CAS No.: 6477-64-1
M. Wt: 663 g/mol
InChI Key: MHVVRZIRWITSIP-UHFFFAOYSA-L
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Description

Lead dipicrate, also known as lead picrate, is an organic picrate salt with the chemical formula C12H4N6O14Pb and a molar mass of 663.4 g·mol⁻¹ . It typically presents as an orange powder . This compound is classified as a sensitive and highly energetic material. Its primary research value lies in the field of energetic materials, particularly in historical and developmental studies of primary explosives . It was first investigated in the early 1900s and was studied by various militaries, most notably Germany, for potential use in blasting caps during the First World War . This compound is generally prepared through reactions between picric acid and lead precursors such as lead(II) oxide or lead carbonate . It has limited solubility in water (approximately 7.06 g/L) but is soluble in ethanol and acetic acid, and very soluble in solvents like DMF and dichloromethane . Important Handling and Safety Information: Dry this compound is an incredibly dangerous substance. It is a sensitive and highly explosive compound that cannot be handled without risking explosive decomposition . Furthermore, as a lead-containing compound, it poses significant toxicity risks, including potential damage to the nervous system, kidneys, and other organs . This product is intended For Research Use Only (RUO) and must be handled exclusively by qualified professionals in appropriately equipped laboratories, adhering to all safety protocols for energetic and toxic materials. It is not for personal, medicinal, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4N6O14Pb B1674683 Lead dipicrate CAS No. 6477-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6477-64-1

Molecular Formula

C12H4N6O14Pb

Molecular Weight

663 g/mol

IUPAC Name

lead(2+);2,4,6-trinitrophenolate

InChI

InChI=1S/2C6H3N3O7.Pb/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2

InChI Key

MHVVRZIRWITSIP-UHFFFAOYSA-L

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2]

Isomeric SMILES

C1=C(C=C(C2=C1[N+](=O)O[Pb]O2)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Pb+2]

Appearance

Solid powder

Other CAS No.

6477-64-1

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

88-89-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lead dipicrate; 

Origin of Product

United States

Synthesis and Preparation Methodologies of Lead Dipicrate

Conventional Synthetic Routes

Conventional methods for synthesizing lead dipicrate typically involve the reaction of a soluble lead salt with picric acid in an aqueous solution. The most common precursors are lead(II) nitrate (B79036) and lead acetate (B1210297). jes.or.jp

Reaction of Lead(II) Nitrate with Picric Acid in Aqueous Solution

A common laboratory-scale synthesis involves the reaction of lead(II) nitrate with picric acid. jes.or.jp In a typical procedure, 36 grams of lead nitrate are dissolved in 200 ml of deionized water, which is then cooled by adding 400 ml of ice water. jes.or.jp Separately, a solution of 37.5 grams of picric acid in 400 ml of deionized water is prepared. The picric acid solution is then added to the cooled lead nitrate solution, leading to the precipitation of this compound. jes.or.jp The mixture is allowed to precipitate for a period, after which the solid product is separated from the liquid. jes.or.jp

Another approach involves the slow addition of a lead nitrate solution to a solution of sodium picrate (B76445), which can be prepared by neutralizing picric acid with sodium hydroxide. jes.or.jpsciencemadness.org For instance, 15 grams of lead nitrate can be slowly added to 500 ml of a 4% sodium picrate solution. The mixture is stirred for approximately 2 hours at room temperature, resulting in the formation of yellow crystals of this compound. jes.or.jp

Reaction of Lead Acetate with Picric Acid

Lead acetate is another common precursor for the synthesis of this compound. jes.or.jpresearchgate.net The reaction mechanism is similar to that with lead nitrate, where the lead(II) ions react with picrate ions to form the insoluble this compound salt. One documented method involves adding 180 ml of a 28% lead acetate trihydrate solution to 1500 ml of a hot (333–338 K) 6.25% picric acid solution, to which 5 grams of magnesium oxide has been slowly added. jes.or.jp The mixture is stirred for 2 hours at this temperature, leading to the formation of crude crystals. jes.or.jp

The choice of lead precursor can influence the properties of the resulting this compound. For example, this compound synthesized from lead acetate and picric acid has been found to have a lower activation energy of thermal decomposition compared to that synthesized from other methods. jes.or.jp

Crystallization and Purification Techniques for this compound

Regardless of the synthetic route, the crude this compound product requires purification to remove unreacted starting materials and byproducts. jes.or.jpuct.ac.za A common impurity is unreacted picric acid. jes.or.jp Recrystallization is a primary technique used for purification. uct.ac.zamt.com

A widely used purification method involves washing the crude product and then using a solvent in which this compound and the impurities have different solubilities. Dichloromethane (B109758) is frequently employed to extract unreacted picric acid. jes.or.jp In this process, the crude or filtered precipitate is added to dichloromethane, and the mixture is stirred. The unreacted picric acid dissolves in the dichloromethane, while the purified this compound crystals can be separated by filtration. jes.or.jp For instance, crude crystals can be added to 4000 ml of dichloromethane and stirred for purification. jes.or.jp

The general principle of crystallization involves dissolving the impure compound in a suitable hot solvent and then allowing it to cool. uct.ac.za As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain in the solution. uct.ac.zamt.com The purified crystals are then typically isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried. uct.ac.za

Advanced Synthetic Approaches and Process Optimization

The performance and stability of this compound as an energetic material are highly dependent on its physical and chemical characteristics, such as crystal size, morphology, and the presence of crystalline water. jes.or.jpresearchgate.net Advanced synthetic approaches focus on controlling these parameters through careful optimization of the synthesis and drying conditions. jes.or.jp

Influence of Synthesis Parameters on Product Characteristics and Performance

The synthesis method and the specific parameters employed have a direct impact on the thermodynamic and explosive properties of this compound. jes.or.jpresearchgate.net Differential scanning calorimetry (DSC) has revealed that this compound samples synthesized by different methods exhibit varied heat decomposition patterns. jes.or.jp For instance, the heat of decomposition can vary significantly depending on the synthetic route. jes.or.jp

The nature of the starting materials is a critical parameter. As noted earlier, this compound prepared from lead acetate and picric acid shows a lower activation energy for thermal decomposition than products from other synthetic pathways. jes.or.jp Other process conditions, such as reaction temperature and the rate of addition of reagents, can also influence the crystal structure and, consequently, the sensitivity of the final product. The pH of the reaction medium is another crucial factor that can affect the properties of precipitated metal salts, influencing particle size and shape. mdpi.comresearchgate.net

Table 1: Influence of Synthesis Precursors on Thermal Properties of this compound
Lead PrecursorPicrate SourceKey Thermal Property FindingReference
Lead AcetatePicric AcidLower activation energy of thermal decomposition compared to other methods. jes.or.jp
Lead NitrateSodium PicrateDifferent heat decomposition patterns observed via DSC. jes.or.jp
Lead CarbonatePicric AcidVaried heat of decomposition depending on the synthesis method. jes.or.jp
Lead OxidePicric AcidDecomposition reactions occur at lower temperatures than picric acid. jes.or.jp

Control of Crystalline Water Content via Synthesis and Drying Conditions

This compound often crystallizes with water molecules incorporated into its crystal lattice, forming a hydrate (B1144303). jes.or.jpresearchgate.net The amount of this crystalline water is a critical factor influencing the safety and sensitivity of the explosive. jes.or.jp Specifically, the presence of crystalline water has been shown to decrease the friction sensitivity of this compound. jes.or.jpresearchgate.net

Thermogravimetry (TG) and Karl Fischer analysis are techniques used to confirm the presence and quantify the amount of crystalline water. jes.or.jp These analyses have shown that lead dipicrates contain crystalline water that dehydrates at temperatures above 375 K. jes.or.jpresearchgate.net The synthesis conditions can influence the amount of water incorporated into the crystal structure.

The final water content is also heavily dependent on the drying conditions applied after purification. The product is typically dried to ensure stability. jes.or.jp Drying is often performed in a vacuum at a controlled temperature, for example, between 313–333 K. jes.or.jp The temperature and duration of the drying process must be carefully controlled to achieve the desired level of hydration and to avoid any thermal decomposition of the sensitive material. The stability of the crystalline water in this compound is considered to be higher than in some other picrate salts. jes.or.jp

Table 2: Analysis of Crystalline Water in this compound
Analytical MethodFindingSignificanceReference
Thermogravimetry (TG) & DTAConfirmed the presence of crystalline H₂O, which dehydrates above 375 K.Identifies the temperature range for water removal and thermal stability. jes.or.jp
Karl Fischer AnalysisQuantifies the amount of crystalline H₂O.Allows for precise control over the hydrate level, impacting sensitivity. jes.or.jp
Friction Sensitivity TestsLead dipicrates with higher crystalline H₂O content show lower friction sensitivity.Demonstrates the direct impact of water content on the safety characteristics of the explosive. jes.or.jpresearchgate.net

Nanoscale Synthesis Strategies for Energetic Materials (Applicable Concepts)

The synthesis of energetic materials at the nanoscale has garnered significant attention due to the potential for enhanced performance and tailored properties. By increasing the interfacial contact between fuel and oxidizer components, nano-sized particles can lead to improved energy release rates. While traditional methods often involve the simple mixing of powders, which can result in random distribution and non-intimate contact, modern nanoscale strategies aim to create more ordered and uniform energetic composites. acs.org These advanced techniques offer precise control over the material's composition and morphology at the nanometer scale, which is often difficult to achieve with conventional methods. osti.gov

In-situ Synthesis Methods

In-situ synthesis is a method where the energetic material is formed directly within a reaction mixture or on a substrate, often in the presence of other components of the final formulation. This approach can produce uniform, nano-scale energetic particles and avoid the hazardous handling of sensitive, dry primary explosives. rsc.org

For instance, a method for the in-situ formation of lead styphnate, a related lead-based primary explosive, involves reacting trinitroresorcinol (styphnic acid) with a lead compound and other reagents in water. google.com This process yields the energetic material directly in the priming mix, enhancing safety by avoiding the isolation and handling of the dry explosive. googleapis.comaardvarkreloading.com The reaction is often exothermic and proceeds quickly. google.com

Applicable concepts from the in-situ synthesis of other energetic materials, such as copper and lead azides, can be considered for this compound. rsc.org Researchers have successfully fabricated composite energetic films on substrates through in-situ reactions, where morphology and composition can be controlled by adjusting reaction time and solution concentration. rsc.org The use of templates, such as lead-containing hydrogels, allows for the creation of carbon-based composites where nano-scale lead azide (B81097) is uniformly attached to a porous carbon skeleton. rsc.org This method not only avoids the use of sensitive precursors but also ensures a highly uniform distribution of the energetic nanoparticles. rsc.org

Key Features of In-situ Synthesis:

Enhanced Safety: Reduces the need to handle sensitive explosives in their dry, most hazardous state. rsc.orggoogleapis.com

Improved Uniformity: Promotes a homogeneous distribution of energetic particles within a composite material. rsc.org

Control over Morphology: Allows for the regulation of particle size and shape by manipulating reaction conditions. rsc.org

Sol-Gel Methodologies for Particle Control

The sol-gel process is a versatile wet-chemical technique for producing solid materials, including energetic composites, from small molecules. wikipedia.org The process begins with a colloidal solution (the "sol") which evolves into an integrated, three-dimensional network (the "gel"). wikipedia.orgosti.gov This method is particularly advantageous for creating energetic materials because it allows for microstructural control at the nanometer scale, potentially yielding novel and desirable properties. osti.govosti.gov

In the context of energetic materials, sol-gel chemistry enables the precise control of composition and morphology. osti.gov The process typically involves the hydrolysis and polycondensation of precursors, such as metal alkoxides, to form a network. wikipedia.org The resulting gel possesses a highly uniform structure with nanometer-scale particles and pores, ensuring homogeneity in the final material's properties. osti.gov

One application involves crystallizing the energetic material within the pores of a pre-formed sol-gel derived solid matrix. osti.gov Another approach is to disperse particles of the energetic material into the sol before it gels. osti.gov This technique allows for the creation of hybrid inorganic/organic energetic nanocomposites with an intimate mixing of component phases. unt.edu The low-temperature nature of sol-gel processing is also a significant safety advantage, as it prevents the thermal degradation of sensitive energetic molecules. osti.gov

Advantages of Sol-Gel Processing for Energetic Materials:

Nanoscale Homogeneity: Produces materials with uniform composition and microstructure. osti.gov

Particle Size Control: Enables fine control over the product's chemical composition and particle size. wikipedia.orgresearchgate.net

Low-Temperature Processing: Enhances safety by avoiding high temperatures that could initiate or degrade the energetic components. osti.govwikipedia.org

Versatility: Can be used to create a variety of forms, including thin films, powders, and monolithic structures. wikipedia.org

Engineering Particle Size and Morphology

Controlling the particle size and morphology of energetic materials at the nanoscale is crucial for tailoring their performance characteristics. The size of the particles directly influences properties such as reaction rates and sensitivity. mdpi.com Reducing particle size increases the surface area-to-volume ratio, which can lead to a higher energy release rate.

Several strategies are employed to engineer the physical characteristics of nanoparticles. In colloidal synthesis, the role of ligands is critical. The binding of ligands to both the metal precursor and the nanoparticle surface can control the rates of nucleation and growth, ultimately determining the final particle size. rsc.org The choice of solvent can also affect this metal-ligand binding and influence particle growth. rsc.org

For lead-based compounds, various methods have been used to control nanostructure formation. For example, the morphology of lead oxide (PbO) nanostructures can be controlled by adjusting the pH and reaction time during synthesis, yielding structures ranging from nanoflowers to nanorods. researchgate.net Microfluidic methods have proven effective for the controlled preparation of ultrafine and uniform nanoparticles of other lead-based energetic materials like lead azide, producing core-shell structures with narrow particle size distributions. acs.orgfigshare.com The ability to control these parameters is essential for developing energetic materials with consistent and predictable performance. mdpi.com

Characterization of Synthetic Yield and Purity

The characterization of this compound is essential to determine the success of a synthesis and the quality of the product. This involves quantifying the amount of product obtained (yield) and assessing its chemical purity.

Research has shown that the synthetic yield of lead picrate can vary significantly depending on the reactants and methods used. jes.or.jp For instance, different precursor materials in the synthesis process lead to a range of yields. The final yield is typically calculated after purification and drying, taking into account any crystalline water content, which can be determined by methods like Karl Fischer titration. jes.or.jp

The purity of the synthesized this compound is confirmed through various analytical techniques. Elemental analysis is a fundamental method to verify the composition, ensuring the percentages of Carbon, Hydrogen, Nitrogen, and Lead align with the theoretical values for the compound C₁₂H₄N₆O₁₄Pb. medkoo.com Spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can be used to identify functional groups and confirm the formation of the desired product. arxiv.org Techniques like X-ray diffraction (XRD) are employed to analyze the crystallinity and phase purity of the final product. arxiv.org

Below is a table summarizing synthesis yields for lead picrate produced via different methods, as reported in a study by Matsukakwa et al. jes.or.jp The yield calculations were adjusted based on the crystalline H₂O content determined by the Karl Fischer method. jes.or.jp

Sample IDReactantsCalculated Yield (%)
Pb-01Picric acid + Lead(II) oxide98.6
Pb-02Picric acid + Lead(II) acetate97.5
Pb-03Sodium picrate + Lead(II) acetate97.2
Pb-04Picric acid + Magnesium oxide + Lead(II) acetate98.5
Pb-05Sodium picrate + Lead(II) nitrate98.5
Pb-06Picric acid + Lead(II) nitrate49.8

The data indicates that most synthesis routes achieved very high yields, generally above 97%. jes.or.jp However, the reaction between picric acid and lead(II) nitrate (Pb-06) resulted in a significantly lower yield of 49.8%, suggesting a lower reaction rate for this particular method. jes.or.jp

Structural Elucidation and Morphological Analysis

Crystallographic Studies

Crystallographic studies, including Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), are fundamental techniques for determining the arrangement of atoms in a crystalline material and understanding its bulk properties carleton.eduresearchgate.net. SCXRD provides detailed information about the molecular and unit cell structure, including bond lengths, bond angles, and atomic positions carleton.eduuhu-ciqso.es. PXRD, on the other hand, is used to identify crystalline phases and assess the bulk crystallinity of a sample researchgate.netosti.gov.

While specific detailed SCXRD and PXRD data, including lattice parameters, space group, and comprehensive intermolecular interactions for lead dipicrate itself were not extensively available in the search results, the principles and applications of these techniques to similar energetic materials and picrate (B76445) salts provide context for how this compound's structure would be analyzed. For instance, SCXRD has been used to determine the structure of other picrate salts, revealing details about their crystal systems and space groups researchgate.netresearchgate.net. PXRD is a standard method for confirming the solid-state structure of synthesized materials by comparing experimental patterns to predicted ones researchgate.net.

Analysis of lattice parameters (the dimensions of the unit cell) and space group (the symmetry elements within the crystal lattice) are crucial outcomes of X-ray diffraction studies carleton.eduucl.ac.uk. These parameters define the basic repeating unit of the crystal structure. For example, studies on other lead compounds and picrate salts have reported specific crystal systems (e.g., monoclinic) and space groups (e.g., P21/a, P-1, P 2/c) researchgate.netresearchgate.netresearchgate.net.

Spectroscopic Characterization

Fourier-transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform Infrared Spectroscopy (FTIR) is a valuable technique for identifying the functional groups present within a chemical compound by analyzing its vibrational modes jocpr.comdtic.mil. When applied to crystalline materials like this compound, FTIR can provide insights into the molecular structure and the presence of specific bonds and functional groups, such as nitro groups (NO2), aromatic rings, and C-O bonds associated with the picrate anion, and potentially water molecules if it exists as a hydrate (B1144303) jocpr.comjes.or.jpresearchgate.net.

Studies on lead picrates and other picrate salts have utilized FTIR spectroscopy to characterize their molecular forms jes.or.jp. The FTIR spectra of different lead picrate samples have shown similar features, suggesting a consistent molecular form jes.or.jp. FTIR analysis can help confirm the presence of the picrate anion and its interaction with the lead cation jocpr.com. For instance, characteristic absorption bands corresponding to N-O stretching vibrations in the nitro groups and C-O stretching vibrations in the phenoxide part of the picrate anion would be expected in the FTIR spectrum of this compound jocpr.com. The KBr pellet method is a common sample preparation technique for FTIR analysis of solid crystalline compounds dtic.miljes.or.jp.

Raman Spectroscopy for Crystallinity and Phase Analysis

Raman spectroscopy is a powerful non-destructive technique utilized for identifying crystalline and amorphous phases and assessing the degree of crystallinity in materials mdpi.comspectroscopyonline.comperkinelmer.clsonar.ch. The technique provides a unique spectral fingerprint based on the vibrational modes of the molecules within a sample mdpi.com. Differences in crystal structure or the presence of amorphous regions lead to distinct changes in the Raman spectrum, such as shifts in band positions or changes in peak width spectroscopyonline.comperkinelmer.cl.

UV-Vis Spectroscopy for Electronic Structure and Band Gap Estimation (Applicable Concepts)

UV-Vis spectroscopy is commonly employed to investigate the electronic structure of materials, particularly semiconductors, by measuring their absorption or reflectance of light in the ultraviolet and visible regions of the electromagnetic spectrum thermofisher.commasterorganicchemistry.comlcms.czlibretexts.org. Absorption of photons at specific wavelengths corresponds to electronic transitions between energy levels, such as the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in molecules, or from the valence band to the conduction band in semiconductors thermofisher.commasterorganicchemistry.comlibretexts.org. The energy difference between these levels is referred to as the band gap in semiconductors thermofisher.com.

While specific UV-Vis spectra or band gap values for this compound were not found in the search results, the concepts of using UV-Vis spectroscopy to probe electronic structure and estimate the band gap are applicable. For semiconducting materials, the band gap can be estimated from UV-Vis absorption or diffuse reflectance data using methods like the Tauc plot analysis thermofisher.comlcms.cz. This involves plotting a transformed spectrum against photon energy and extrapolating the linear portion to the energy axis thermofisher.comlcms.cz. The resulting band gap value provides insight into the energy required to excite electrons, which is relevant to understanding the electronic behavior and stability of the compound. Although this compound is known as an explosive, understanding its electronic structure through techniques like UV-Vis could provide fundamental insights into the energy transfer processes that occur during initiation or decomposition.

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the physical form, shape, and surface characteristics of this compound particles, which collectively constitute its morphology protheragen.ai. Particle morphology is a fundamental property that significantly influences material behavior, including properties relevant to energetic materials protheragen.ai.

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of the surface of a sample nanoscience.comprotheragen.ainanoscience.com. SEM provides detailed information about particle morphology, size, shape, and surface features by scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons nanoscience.comprotheragen.ainanoscience.com. This allows for detailed examination of microtopography and surface texture nanoscience.com.

SEM is particularly valuable for analyzing particulate materials nanoscience.comnanoscience.com. While specific SEM images of this compound were not found, SEM has been effectively used to characterize the morphology of other particulate energetic materials and residues, such as gunshot residue which contains lead thermofisher.comresearchgate.net. Applying SEM to this compound would enable visualization of the size distribution and shape of its crystals or particles, identification of surface irregularities, and observation of how processing or environmental factors might affect the particle morphology. This morphological information is critical for understanding properties like flowability, packing density, and sensitivity to mechanical stimuli.

Energy Dispersive X-ray Fluorescence (ED-XRF), often integrated with SEM (SEM-EDS), is an elemental analysis technique that provides information on the elemental composition of a sample nanoscience.comthermofisher.comepj-conferences.orghoriba.com. When the sample is bombarded with electrons (in SEM-EDS) or X-rays (in standalone XRF), it emits characteristic X-rays whose energies and intensities are indicative of the elements present and their concentrations nanoscience.comepj-conferences.orghoriba.com. ED-XRF can also generate elemental maps, showing the spatial distribution of different elements across the scanned area thermofisher.comepj-conferences.orgspectroscopyonline.comresearchgate.net.

For this compound, ED-XRF would be invaluable for confirming the presence and distribution of lead within the particles thermofisher.comresearchgate.net. It can also identify other elements present as impurities or as components of different phases within the sample. Elemental mapping can reveal the homogeneity of the material or highlight variations in composition across individual particles or different regions of a sample spectroscopyonline.comresearchgate.net. This is particularly useful for analyzing synthesized this compound to ensure the correct elemental ratios are present and to identify any unreacted precursors or byproducts localized within the material.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer significantly higher resolution imaging capabilities compared to SEM, allowing for the analysis of the internal structure and nanometer-scale features of materials protheragen.airafaldb.comnju.edu.cnresearchgate.net. TEM involves transmitting an electron beam through a thin sample to produce an image, providing details about particle size, shape, and internal morphology protheragen.ai. HRTEM provides near-atomic resolution, enabling the visualization of crystal lattices, defects, and the structure of nanoparticles rafaldb.comresearchgate.net.

TEM and HRTEM are widely used in the characterization of nanomaterials, including lead-containing nanoparticles rafaldb.comnju.edu.cnresearchgate.netresearchgate.net. Studies on lead sulfide (B99878) nanoparticles and lead halide perovskite nanocrystals demonstrate the ability of TEM to show particle size and morphology at the nanoscale, while HRTEM can confirm their crystalline nature and reveal details about their crystal structure rafaldb.comresearchgate.net. Applying TEM and HRTEM to this compound, particularly if synthesized in nanoparticle form, would provide detailed insights into the size, shape, and internal structure of the nanocrystals. HRTEM could be used to examine the crystal lattice and identify any structural imperfections that might influence the compound's properties.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution three-dimensional images of a sample surface nanoandmore.comparksystems.comeag.comnih.govvlsistandards.com. AFM operates by scanning a sharp tip attached to a cantilever across the surface and measuring the forces between the tip and the sample eag.com. This allows for detailed mapping of the surface topography and measurement of nanoscale features and surface roughness eag.comnih.gov.

AFM can provide quantitative data on surface roughness parameters eag.comnih.gov. While no specific AFM studies on this compound were found, AFM is a versatile tool for surface characterization of various materials. Applying AFM to this compound crystals or films would allow for the visualization of the surface at the nanoscale, revealing features such as crystal facets, growth steps, or surface defects. Quantitative measurements of surface roughness could be correlated with factors like crystallization conditions or sensitivity. Related techniques like Electrostatic Force Microscopy (EFM), which is based on AFM, can also map electrical properties on the surface in addition to topography parksystems.com.

Particle Size Distribution and Zeta Potential Analysis

Particle size distribution is a critical characteristic for understanding the physical properties and behavior of solid materials. It describes the range of particle sizes present in a sample and the proportion of particles within each size interval. For energetic materials or fine powders, particle size significantly influences properties such as reactivity, sensitivity, flowability, and surface area. Analysis techniques like laser diffraction or dynamic light scattering (DLS) are commonly employed to determine particle size distributions brookhaveninstruments.comanton-paar.com. Were data available for this compound, it would typically be presented in the form of histograms or cumulative curves, showing parameters like mean particle size, median particle size (D50), and the span or width of the distribution horiba.com.

Zeta potential is a measure of the electrokinetic potential at the slipping plane of a particle in a colloidal dispersion dataphysics-instruments.comlabmanager.com. It reflects the effective surface charge of the particles and the characteristics of the electrical double layer surrounding them in a liquid medium. The magnitude of the zeta potential is a key indicator of colloidal stability; a high absolute zeta potential (either positive or negative) generally indicates good stability due to electrostatic repulsion between particles, reducing the likelihood of aggregation dataphysics-instruments.comlabmanager.com. Zeta potential measurements are typically performed using techniques such as electrophoretic light scattering (ELS) brookhaveninstruments.comlabmanager.com. For this compound particles dispersed in a liquid, zeta potential analysis would provide insights into their surface charge characteristics and their propensity to remain dispersed or to aggregate, which is crucial for understanding its behavior in different environments or formulations.

While specific data tables detailing the particle size distribution and zeta potential of this compound were not found in the available search results, performing these analyses would be essential for a comprehensive characterization of the compound. Such data would typically include:

Particle Size Distribution Parameters: Mean diameter, median diameter (D50), mode, and potentially D10 and D90 values, along with graphical representations of the distribution.

Zeta Potential Values: The measured zeta potential in a specific solvent or dispersion medium, often reported with standard deviation, and potentially its variation with pH or other parameters.

The absence of specific published data in the consulted sources highlights a potential area for further research into the fundamental physical characteristics of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

DFT is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. It is based on the principle that the total energy of a system can be determined from its electron density. DFT is widely applied to study the properties of materials, including energetic compounds.

Electronic Structure Analysis (e.g., Band Gap, Density of States, Frontier Orbitals)

Electronic structure analysis using DFT provides crucial information about the distribution of electrons within a material, which directly influences its chemical and physical properties. Key aspects studied include the band gap, density of states (DOS), and frontier molecular orbitals (HOMO and LUMO).

The band gap is a fundamental electronic property that determines a material's electrical conductivity and can be related to its sensitivity and stability as an energetic material. A smaller band gap often correlates with higher sensitivity. DFT calculations can predict the band gap of crystalline solids. scirp.orgst-andrews.ac.uk Studies on other lead-containing compounds, such as galena (PbS), demonstrate the use of DFT to determine band structure and band gap, highlighting the role of lead orbitals in the electronic structure. mdpi.com

The density of states (DOS) describes the number of available energy levels for electrons within a material. Analyzing the DOS helps understand the distribution of electronic states and their contributions from different atoms and orbitals. DFT can provide detailed DOS plots. scirp.orgresearchgate.net For instance, DFT studies on lead styphnate have shown how the total density of states changes under the influence of electric fields, indicating alterations in electronic structure. researchgate.netresearchgate.net

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. DFT calculations can determine the energies and spatial distributions of these orbitals. nih.gov Studies on other energetic materials have shown that external stimuli, such as electric fields, can redistribute the electron density of frontier molecular orbitals, influencing decomposition pathways. rsc.org

Prediction of Reactivity Descriptors (e.g., Fukui Function, Local Softness, Molecular Electrostatic Potential)

Conceptual DFT provides a framework for defining and calculating reactivity descriptors that help predict where chemical reactions are likely to occur on a molecule. These descriptors quantify the sensitivity of a molecule's electron density and energy to changes in the number of electrons or external potentials. taylorfrancis.comd-nb.info

The Fukui function, denoted as f(r), indicates the sites in a molecule that are most susceptible to attack by nucleophiles, electrophiles, or radicals. It is defined as the derivative of the electron density with respect to the number of electrons. taylorfrancis.comd-nb.inforesearchgate.net Condensed Fukui functions can be calculated for individual atoms within a molecule to identify the most reactive centers. researchgate.netmdpi.com

Local softness, s(r), is another local reactivity descriptor related to the Fukui function and the global softness of the molecule. It provides information about the site selectivity based on the Hard and Soft Acid-Base (HSAB) principle. taylorfrancis.comresearchgate.netmdpi.com Larger values of local softness often indicate higher reactivity at a particular site. mdpi.com

The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution of a molecule, showing regions of positive and negative electrostatic potential. Red areas typically indicate regions of high electron density (favorable for electrophilic attack), while blue areas indicate regions of low electron density (favorable for nucleophilic attack). scielo.org.mx MEP maps are useful for visualizing potential interaction sites with other molecules or ions. scielo.org.mx

DFT calculations can be used to compute these descriptors, providing theoretical insights into the likely reaction pathways and sensitive sites within the lead dipicrate molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic behavior of materials, including phase transitions, diffusion, and responses to external stimuli.

Anisotropic Effects on Crystal Structure

Anisotropy in crystal structure refers to the directional dependence of physical properties within a material doitpoms.ac.uk. This is a consequence of the specific arrangement and bonding of atoms or molecules in the crystal lattice, which can lead to variations in properties such as thermal conductivity, electrical conductivity, and mechanical strength along different crystallographic axes doitpoms.ac.uk. In the context of energetic materials, understanding anisotropic effects on crystal structure is important because directional variations in bonding and lattice interactions can influence stability, sensitivity, and the propagation of decomposition or detonation waves.

Computational chemistry methods, such as density functional theory (DFT), are often employed to study the electronic structure and bonding within crystals, which can reveal the origins of anisotropic behavior wikipedia.orgresearchgate.net. These studies can calculate properties like bond lengths, bond angles, and electron density distribution, highlighting directional differences in interatomic forces researchgate.netugr.es. For instance, studies on other lead-containing energetic materials, such as lead styphnate, have indicated that the influence of external electric fields on crystal structure is anisotropic, with effects on ionic interactions being stronger than on covalent interactions researchgate.netresearchgate.netnih.gov. The anisotropy is attributed to the different crystal packing along various crystallographic directions researchgate.net.

While the principles of anisotropic effects on crystal structure are well-established in materials science and computational chemistry, specific detailed research findings focusing solely on the anisotropic effects on the crystal structure of this compound were not prominently found in the conducted search. Studies in this area would typically involve detailed crystallographic analysis combined with theoretical calculations to map out directional variations in bonding and lattice energy.

Phase Transitions under Applied Fields

Phase transitions are transformations of a material from one physical state or crystal structure to another, often induced by changes in temperature, pressure, or applied external fields such as electric or magnetic fields univ-mrs.fr. For energetic materials, phase transitions under applied fields are of interest as they can potentially alter the material's sensitivity and energetic response. An applied electric field, for example, can influence the electronic structure and interatomic forces within a crystal, potentially leading to structural rearrangements or changes in symmetry that characterize a phase transition researchgate.netiastate.edu.

Computational studies, particularly those utilizing first-principles methods, can simulate the effect of applied fields on crystal structures and predict the conditions under which phase transitions might occur researchgate.netnih.gov. Changes in lattice parameters, unit cell volume, crystal symmetry, and electronic properties like the band gap can be monitored as a function of the applied field strength researchgate.netresearchgate.net. Research on materials like lead styphnate has shown that changes in structural parameters are not always monotonically dependent on the increased electric field, suggesting that a phase transition can occur upon the application of an external electric field researchgate.netnih.gov. Such transitions can be accompanied by evident changes in the effective band gap and total density of states researchgate.netnih.gov.

Despite the relevance of phase transitions under applied fields to energetic materials and the existence of studies on related compounds, specific detailed research findings focusing solely on phase transitions in this compound under applied fields were not prominently found in the conducted search. Investigating such phenomena for this compound would involve computational simulations to determine critical field strengths and the nature of any induced structural transformations.

Hot Spot Theory and Microstructural Modeling for Initiation Phenomena

The initiation of detonation in energetic materials is often explained by the hot spot theory tdl.orgaip.orgresearchgate.net. This theory posits that initiation occurs at localized regions within the material, known as "hot spots," where energy is concentrated, leading to temperatures significantly higher than the bulk material tdl.orgaip.orgresearchgate.net. These hot spots serve as ignition centers from which the reaction propagates researchgate.net. Various mechanisms can lead to the formation of hot spots, including adiabatic compression of trapped gas pores, friction between crystal surfaces, plastic deformation, shear banding, and crack tip heating researchgate.netresearchgate.net.

The microstructure of an energetic material, including factors such as particle size, shape, porosity, crystal defects, and the presence of binders, plays a critical role in the formation and characteristics of hot spots researchgate.netresearchgate.netresearchgate.net. Heterogeneities in the microstructure can lead to localized energy deposition and dissipation under mechanical or thermal stimuli researchgate.netresearchgate.net. For instance, the collapse of voids or pores under shock compression is a significant hot spot mechanism, with the size and shape of the pores influencing the resulting temperature localization researchgate.netresearchgate.net.

Microstructural modeling, often employing computational techniques such as finite element analysis or molecular dynamics, is used to simulate the behavior of energetic materials at the mesoscale, taking into account the material's heterogeneous structure researchgate.net. These models aim to understand how shock waves interact with microstructural features, leading to the formation of hot spots and subsequent initiation researchgate.netresearchgate.net. By simulating the complex interplay between mechanical loading, heat transfer, and chemical reaction at the microstructural level, researchers can gain insights into the sensitivity and ignition mechanisms of energetic materials researchgate.net.

While hot spot theory and microstructural modeling are fundamental concepts in understanding the initiation of energetic materials, and this compound is known to be a sensitive primary explosive wikipedia.orgontosight.ai, specific detailed research findings or computational models focusing solely on hot spot formation and microstructural effects on the initiation of this compound were not prominently found in the conducted search. Studies in this area for this compound would involve characterizing its specific microstructure and employing computational simulations to model hot spot formation under relevant stimuli like impact or shock.

Decomposition Mechanisms and Kinetics

Thermal Decomposition Pathways

The thermal decomposition of lead dipicrate involves complex pathways that can be analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Analysis of Decomposition Patterns via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time universallab.orgtainstruments.com. DSC is used to identify thermal transitions, including exothermic and endothermic events associated with decomposition tainstruments.comhitachi-hightech.com. For this compound, DSC analysis can reveal the onset temperature of decomposition and the peak temperatures of exothermic decomposition reactions dtic.mil. Studies have shown that the peak temperature and onset temperature for the decomposition reaction are dependent on the heating rate used in the DSC analysis dtic.mil. To avoid kinetic distortions when determining the decomposition onset, DSC should be conducted at heating rates of 5°C/min or lower . DSC can provide quantitative data on the heat of reaction for the decomposition process dtic.mil.

Thermogravimetric Analysis (TGA) for Mass Loss and Volatilization

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled universallab.orghitachi-hightech.com. This technique is particularly useful for quantifying mass loss due to thermal decomposition, volatilization, or dehydration universallab.orghitachi-hightech.com. TGA provides data on the temperatures at which mass loss occurs and the percentage of mass lost during different stages of decomposition universallab.orghitachi-hightech.com. TGA is valuable for assessing the thermal stability of materials under various atmospheres universallab.org. It can also be used to determine volatile content, such as unbound water or solvent, which is typically lost over a broader and lower temperature range than crystalline hydrates tainstruments.com. Running a TGA experiment before DSC tests is recommended to determine volatile content and decomposition temperature, as DSC results may be less informative once significant weight loss (>5%) due to decomposition has occurred tainstruments.com.

Determination of Activation Energy (e.g., Kissinger, Ozawa Methods)

The activation energy (Ea) of thermal decomposition is a crucial kinetic parameter that provides insight into the energy barrier of the decomposition reaction espublisher.com. Non-isothermal kinetic methods, such as the Kissinger and Ozawa methods, are commonly employed using data from thermal analysis techniques like DSC and TGA to determine the activation energy espublisher.com.

The Kissinger method involves analyzing the peak temperature (Tp) of the decomposition exotherm from DSC curves obtained at multiple heating rates (β) espublisher.comcaotechnology.com.au. A plot of ln(β/Tp²) versus 1/Tp yields a straight line, from whose slope the activation energy can be calculated espublisher.comcaotechnology.com.au.

The Ozawa method (also known as the Flynn-Wall-Ozawa method) similarly utilizes data from experiments at different heating rates espublisher.comcaotechnology.com.au. By plotting ln(β) against 1/Tp, a linear relationship is obtained, and the activation energy can be determined from the slope espublisher.comcaotechnology.com.au. ASTM E698 thermal stability testing is based on the Ozawa plot theory caotechnology.com.au. Typically, three or more experiments with different heating rates between 1 and 10°C/minute are required for these methods caotechnology.com.au.

Studies on related lead energetic materials, such as basic lead styphnate, have reported activation energies for thermal decomposition determined by these methods tandfonline.com. For basic lead styphnate RD 1349, the rate-determining step in its thermal decomposition near ignition temperature follows Arrhenius kinetics with an activation energy of 197 kJ mol⁻¹ tandfonline.com. For normal lead styphnate, activation energies obtained from Kissinger's method (148.0 kJ mol⁻¹) and Ozawa's method (148.7 kJ mol⁻¹) have shown good consistency rsc.org.

Identification of Gaseous and Solid Decomposition Products (e.g., GC-MS)

Identifying the gaseous and solid products formed during the thermal decomposition of this compound is essential for understanding the reaction pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying volatile decomposition byproducts researchgate.net. GC-MS can characterize complex mixtures arising from degradation researchgate.net. Studies on the thermal decomposition of organic lead compounds indicate that hazardous gases/vapors produced can include oxides of lead and oxides of nitrogen nih.gov. The final solid product of decomposition in air for some organic lead compounds is lead oxide dtic.mil. GC-MS can be used to identify decomposition products in various materials psu.edugcms.czursinus.edu.

Interactive Table: Typical Thermal Analysis Data Parameters

Here is an interactive table summarizing typical parameters obtained from DSC and TGA analysis relevant to decomposition studies:

Influence of Crystalline Water on Thermal Stability and Decomposition

The presence of crystalline water can significantly influence the thermal stability and decomposition behavior of hydrated salts, including this compound jes.or.jp.

Kinetics of Dehydration and Rehydration

Lead picrates are known to contain crystalline water, which dehydrates upon heating jes.or.jp. Thermogravimetry analysis and Karl Fischer analysis can confirm the presence and quantify the amount of crystalline water jes.or.jp. Dehydration of crystalline water typically occurs at temperatures above 375 K (102°C) for lead picrates jes.or.jp. The dehydration process is endothermic and is accompanied by a weight reduction jes.or.jp. The amount of crystalline water can vary depending on the synthesis method jes.or.jp.

Studies on lead styphnate monohydrate, a related compound, have investigated the kinetics of dehydration and rehydration researchgate.netcdnsciencepub.comcdnsciencepub.com. The dehydration of lead styphnate monohydrate has been studied in vacuo between 100-130°C researchgate.netcdnsciencepub.com. The activation energy for the dehydration of virgin lead styphnate monohydrate was found to be 21.7 kcal/mole (approximately 90.8 kJ/mol) researchgate.netcdnsciencepub.com. Repeated cycles of dehydration and rehydration can affect the dehydration kinetics, with the activation energy for dehydration of a repeatedly dehydrated sample being lower (14.6 kcal/mole or approximately 61.1 kJ/mol) compared to the virgin hydrate (B1144303) researchgate.netcdnsciencepub.comcdnsciencepub.com.

The rehydration process of dehydrated lead styphnate anhydride (B1165640) has also been studied researchgate.netcdnsciencepub.com. The extent of rehydration can be described by a square-root dependence on time, suggesting a diffusion-controlled process researchgate.netcdnsciencepub.com. The rate of rehydration increases significantly with water vapor pressure researchgate.net. Below a certain supersaturation ratio, rehydration may not occur, but appreciable sorption might be observed researchgate.net. The rate of sorption can also be diffusion-controlled with a specific activation energy researchgate.net.

Interactive Table: Activation Energies for Dehydration of Lead Styphnate Monohydrate

Here is an interactive table summarizing activation energies for the dehydration of lead styphnate monohydrate:

Note: Conversion from kcal/mole to kJ/mol uses 1 kcal ≈ 4.184 kJ.

Mechanisms of Water Sorption and Desorption

Studies on lead styphnate monohydrate, a related lead-based explosive, provide insights into water sorption and desorption mechanisms in such compounds. The kinetics of dehydration and rehydration of lead styphnate monohydrate have been investigated as a function of the number of dehydration and rehydration cycles researchgate.netcdnsciencepub.comcdnsciencepub.com. The activation energy for the dehydration of a virgin hydrate sample was found to be 21.7 kcal/mole researchgate.netcdnsciencepub.com. However, for a repeatedly dehydrated sample, the activation energy for dehydration was lower, at 14.6 kcal/mole researchgate.netcdnsciencepub.com. This suggests that repeated cycling alters the material, making subsequent dehydration easier researchgate.netcdnsciencepub.com.

The rehydration process of lead styphnate exhibits a square-root dependence on time, indicating that it is diffusion-controlled researchgate.net. The rate of rehydration increases significantly with water vapor pressure researchgate.net. Below a certain supersaturation ratio (approximately 10), rehydration does not occur; instead, appreciable sorption is observed researchgate.net. The rate of this sorption is also diffusion-controlled, with an activation energy for diffusion of 12.0 kcal/mol researchgate.net. Equilibrium is established between sorbed water and gaseous water up to a critical composition of sorbed water, beyond which this equilibrium breaks down as a second solid phase appears cdnsciencepub.com.

Interactive Table: Activation Energies for Lead Styphnate Dehydration

Sample TypeActivation Energy (kcal/mole)
Virgin Hydrate21.7
Repeatedly Dehydrated14.6

Decomposition under External Stimuli

This compound, like other energetic materials, can undergo decomposition when subjected to various external stimuli.

Electric Field Effects on Decomposition Mechanisms

The application of an electric field can lead to instabilities within the crystal structure researchgate.netacs.orgresearchgate.net. The Franz-Keldysh effect has a greater influence on the band gap than the structural changes induced by the applied field researchgate.netacs.orgresearchgate.net. Furthermore, studies on lead styphnate suggest that the initial decomposition reactions can differ in the presence and absence of an electric field, and the sensitivity of the material can increase with increasing electric field strength researchgate.netnih.govresearchgate.net.

Effects of Irradiation (e.g., UV, Gamma) on Decomposition Kinetics

The effect of irradiation on the decomposition kinetics of energetic materials, including lead compounds, has been studied dtic.milnih.govresearchgate.netias.ac.in. Research on lead styphnate monohydrate exposed to gamma irradiation has shown that while a series of Co-60 gamma irradiations at room temperature up to 1.8 x 10⁸ r did not significantly alter the subsequent thermal decomposition, reactor irradiation greatly affected it dtic.mil. Reactor irradiation led to a nearly threefold increase in the maximum decomposition rate compared to unirradiated samples, suggesting permanent damage dtic.mil.

The effect of irradiation can be to enhance the number of nuclei from which decomposition proceeds, thereby shortening the induction period of thermal decomposition dtic.mil. In some cases, irradiation can change the kinetic behavior of decomposition, for example, from exponential to cubic kinetics, potentially by breaking up crystals dtic.mil. However, the extent of the effect can vary depending on the specific compound and type of irradiation ias.ac.in. For instance, lead styphnate has been reported to be relatively radiation-resistant among explosives ias.ac.in.

Computational Studies on Decomposition Pathways

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD), are valuable tools for investigating the decomposition pathways of energetic materials like this compound odu.eduacs.org. These methods can help in proposing weakened or activated bonds, known as trigger bonds, that initiate explosive decomposition odu.edu.

Identification of Trigger Bonds for Thermolysis

In the context of energetic materials, trigger bonds are functional groups or linkages that are particularly susceptible to breaking under thermal stress, initiating the decomposition process odu.eduresearchgate.net. Computational studies often focus on identifying these bonds by analyzing factors such as bond energies and electron density distribution (e.g., using Wiberg bond indices) odu.edu.

While specific computational studies directly identifying trigger bonds for the thermolysis of this compound were not found in the provided search results, research on other nitroaromatic and lead-based explosives offers relevant parallels odu.eduresearchgate.netresearchgate.net. For instance, in nitroaromatic compounds, X-NO₂ (where X=N, C, O) and N-N₂ linkages are commonly identified as explosophores containing trigger bonds odu.eduresearchgate.net. The breaking of these bonds, such as the N-N₂ linkage in azide-based energetic materials, can lead to the release of stable gas molecules like nitrogen, driving the explosive decomposition odu.eduresearchgate.net. Computational studies on other energetic materials have explored the homolytic cleavage of bonds like N-NO₂ and C-NO₂ as initial decomposition steps odu.eduacs.org. The presence of specific functional groups and their orientation can influence the activation energy for bond cleavage odu.edu.

Energetic Performance and Initiation Studies

Quantification of Sensitivity to External Stimuli

The sensitivity of an explosive material like lead dipicrate is quantified through standardized tests that determine the minimum energy or force required to cause initiation. These tests are critical for assessing the safety and suitability of energetic materials for specific applications.

Impact Sensitivity (e.g., Drop Hammer Test, BAM Fallhammer)

Impact sensitivity is a measure of how easily an explosive can be initiated by mechanical shock. The Drop Hammer Test and the BAM Fallhammer are common methods used to quantify this sensitivity. These tests involve dropping a standardized weight from varying heights onto a small sample of the explosive material to determine the height or energy at which initiation occurs with a certain probability, typically 50% (H50 or E50). rsc.orgat.uaresearchgate.net Lead picrates have shown high strike sensitivity in drop hammer tests. jes.or.jp

Mechanisms of Impact Initiation (e.g., Hot Spot Formation, Adiabatic Compression)

Impact initiation in solid explosives is primarily attributed to the formation of localized zones of intense heat known as "hot spots". royalsocietypublishing.orgcapes.gov.br These hot spots can arise from several mechanisms during impact. One significant mechanism is adiabatic compression, particularly the rapid compression of trapped gas bubbles or voids within the explosive material. royalsocietypublishing.orgaip.orgdtic.miluvu.edu This compression leads to a rapid temperature increase in the gas, which can ignite the surrounding solid explosive. uvu.edu Another mechanism involves friction between explosive crystals or between the explosive and confining surfaces during impact. royalsocietypublishing.orgaip.org Localized plastic deformation and viscous or plastic flow of the explosive material under high pressure can also contribute to hot spot formation. aip.orgdtic.mil For explosives that decompose below their melting point, intergranular friction can be a significant factor in hot spot formation. royalsocietypublishing.org The melting point of foreign particles (grit) present during impact can also play a determining role in sensitization, with higher melting points correlating to sensitization. royalsocietypublishing.org

Friction Sensitivity (e.g., Julius Peters Apparatus)

Friction sensitivity measures how easily an explosive can be initiated by rubbing or shearing forces. The Julius Peters Apparatus is a standard instrument used for this test, often following the BAM method. rsc.orgmdpi.comdtic.mil In this test, a sample of the explosive is subjected to friction between a moving porcelain plate and a stationary porcelain peg under a specified normal force. dtic.mil The friction sensitivity is typically expressed as the minimum normal force required to cause initiation or the maximum force at which no reaction occurs in a set number of trials. mdpi.com Research indicates that lead picrates generally exhibit low friction sensitivity, which has been attributed to the presence of crystalline water in their structure. jes.or.jp This suggests that the water molecules may play a role in dissipating frictional heat or providing lubrication.

Role of Material Hardness, Density, and Lattice Structure in Friction Initiation

Material properties such as hardness, density, and crystal lattice structure play a significant role in friction initiation. Friction between surfaces generates heat, and the amount of heat generated and its localization are influenced by these properties. Hardness affects the degree of intergranular friction and plastic deformation. Higher hardness can lead to more localized stress and potentially higher temperatures at contact points. The density and lattice structure of the explosive crystal influence how it deforms and transmits stress under frictional forces. For instance, the presence of many crystalline water molecules in some picrates can reduce their friction sensitivity. jes.or.jp Studies on other explosives suggest that friction sensitivity values may decrease with an increase in the crystal density of primary explosives. dtic.mil The specific crystallographic planes involved in sliding can also affect the friction coefficient and energy dissipation. researchgate.net

Electrostatic Discharge (ESD) Sensitivity

Electrostatic discharge sensitivity refers to the ease with which an explosive can be initiated by a static spark. This compound is known to be sensitive to electrostatic discharge. google.comontosight.ai ESD sensitivity is typically quantified by determining the minimum energy (E50) or voltage (V50) of a capacitive discharge required to ignite the material with a 50% probability. rsc.orgresearchgate.neticm.edu.pl Tests involve discharging a charged capacitor through a sample of the explosive. rsc.orgicm.edu.pl Factors influencing ESD sensitivity include the capacitance, voltage, electrode gap, and the physical form of the explosive. rsc.orgicm.edu.pl Primary explosives, including lead styphnate and lead azide (B81097), are known to be very ESD sensitive, and this compound shares this characteristic. staticworx.comresearchgate.netslideshare.net

Flame and Spark Sensitivity

Flame and spark sensitivity relate to the ease of initiation by a small flame or a hot particle. This compound is sensitive to both flame and spark. jes.or.jprsc.orgarmy.mil This sensitivity makes it suitable for use in applications where initiation is achieved by a fusehead or other pyrotechnic elements. google.com The ignition temperature of lead picrates has been reported within a specific range, indicating their susceptibility to thermal initiation. jes.or.jp The presence of lead styphnate, which is much more flame sensitive than lead azide, is often included in primer compositions to enhance flame sensitivity. google.com this compound's inherent sensitivity to flame and spark contributes to its function as a primary explosive.

Detonation Performance Characterization

The detonation performance of an explosive is primarily characterized by its detonation velocity and detonation pressure nih.govnps.govpsemc.com. Detonation velocity is the speed at which the detonation wave propagates through the explosive material fraunhofer.denmt.edu. Lead picrate (B76445) is recognized as a sensitive and highly explosive compound sciencemadness.orgwikipedia.org. Its physical properties, such as density, play a significant role in its explosive performance nih.govnps.gov. The density of lead picrate is reported as 2.831 g/cm³. sciencemadness.org Its melting and boiling points are not typically measured as the compound detonates before reaching these temperatures. sciencemadness.org While specific detonation velocity data for this compound was not prominently found in the search results, related primary explosives like lead azide have reported detonation velocities around 5,180 m/s at a density of 3.8 g/cm³. wikipedia.orgdtic.mil

Detonation Velocity Measurement Methodologies

Various experimental techniques are employed to measure the detonation velocity of energetic materials. These methods are broadly applicable to primary explosives like this compound. Common electrical methods include the use of ionization probes, which detect the arrival of the detonation wave by completing an electrical circuit, and resistive wires, where the change in resistance as the detonation wave passes is measured. fraunhofer.de Optical techniques are also widely used and can involve high-speed photography to capture the shock wave or the use of optical fibers to measure the propagation speed of the detonation front. fraunhofer.denmt.edu The cylinder test, or rate stick test, is another standard method where the expansion of a metal cylinder filled with the explosive is measured to determine detonation velocity and pressure. nmt.edunih.gov

Factors Influencing Detonation Velocity (e.g., Sample Density, Confinement)

The detonation velocity of an explosive is significantly influenced by its physical characteristics and the conditions under which it is initiated. Sample density is a critical factor; generally, higher densities lead to increased detonation velocities and improved performance nih.govnps.gov. Confinement, the degree to which the explosive is enclosed, also plays a substantial role, particularly for nonideal explosives. Increased confinement can lead to higher detonation velocities by reducing lateral energy losses nps.govmdpi.comdtic.mil. Studies on other explosives have shown that strong confinement is favorable for the transition to detonation researchgate.net. The diameter of the explosive charge also affects detonation velocity, an phenomenon known as the diameter effect, where velocity can decrease with decreasing charge diameter, influenced by confinement and the reaction zone length tdl.org. While specific quantitative data for this compound regarding the precise influence of density and confinement was not found, these fundamental principles of explosive physics are applicable to its detonation behavior.

Deflagration-to-Detonation Transition (DDT) Studies

Strategies for Sensitivity Modification

Modifying the sensitivity of primary explosives is essential for enhancing their safety during handling, processing, and storage while retaining their necessary initiation capabilities. Various strategies have been explored for related lead-based explosives, which could potentially be applied to this compound.

Microencapsulation Techniques for Desensitization

Microencapsulation is a technique used to reduce the sensitivity of energetic materials by coating individual particles with a protective layer researchgate.netscirp.org. This method has been investigated for desensitizing lead styphnate particles, a related primary explosive researchgate.nettandfonline.comtandfonline.com. The solvent/non-solvent method is one approach used for microencapsulation researchgate.nettandfonline.com. Studies on lead styphnate have utilized polymer coating agents such as Viton A and nitrocellulose, with Viton A demonstrating better performance in reducing electrostatic discharge sensitivity researchgate.nettandfonline.comtandfonline.com. While direct research on the microencapsulation of this compound was not found, the successful application of this technique to lead styphnate suggests its potential for modifying the sensitivity of this compound.

Use of Polymer Coating Agents and Surfactants

The use of polymer coating agents and surfactants is another approach to modify the sensitivity of primary explosives. Polymer coatings, such as Viton A and nitrocellulose, have been applied to lead styphnate to improve its resistance to electrostatic discharge researchgate.nettandfonline.comtandfonline.com. The electrical conductivity of the coating material can be important in dissipating static charges tandfonline.com. Surfactants have also been employed to enhance the antistatic properties of lead styphnate and lead azide researchgate.netscirp.orgdntb.gov.uaresearchgate.net. For example, lauryl dimethylamine (B145610) betaine (B1666868) (BS-12) was found to be effective in reducing the electrostatic accumulation of both lead styphnate and lead azide researchgate.netscirp.orgresearchgate.net. Polyvinylpyrrolidone (PVP) has also been studied as a coating agent for lead azide to reduce its electrostatic spark sensitivity scirp.org. These studies on related lead-based primary explosives indicate that polymer coatings and surfactants can be effective means of modifying the sensitivity of such compounds, potentially offering avenues for similar modifications of this compound.

Nanoscale Effects on Ignition and Sensitivity

The influence of particle size on the ignition and sensitivity of energetic materials is a significant area of research. While direct studies on nanoscale this compound are not provided, research on other energetic materials, particularly lead azide and nanothermites, offers insights into the potential effects of size reduction on ignition and sensitivity rsc.orgresearchgate.netrsc.orgicm.edu.pldtic.mil.

Generally, reducing the particle size of energetic materials to the nanoscale can significantly alter their combustion and ignition behavior icm.edu.pl. Nanoscale materials exhibit a much larger surface area compared to their micron-scale counterparts, which can lead to increased reaction rates and altered sensitivity to various stimuli icm.edu.pl. For instance, studies on nanoscale lead azide and nanothermites indicate that nanoscale effects can lead to improved ignition performance and increased flame sensitivity rsc.orgresearchgate.netrsc.org. This is attributed to factors such as smaller decomposition potential energy barriers, advanced thermal decomposition temperatures, and enhanced heat transfer efficiency within the material rsc.org. The increased surface area facilitates more rapid energy transfer and reaction propagation upon initiation icm.edu.pl.

While these findings are primarily related to other energetic compounds, the general principles regarding the impact of nanoscale particle size on surface area, reaction kinetics, and energy transfer are relevant to understanding the potential behavior of nanoscale this compound. Reducing this compound to the nanoscale would likely increase its sensitivity to initiation stimuli due to the enhanced surface area and potentially altered thermal properties, similar to observations in other nanoscale energetic materials icm.edu.pldtic.mil.

Long-term Stability and Shelf-Life Performance in Initiator Formulations

The long-term stability and shelf-life of primary explosives are critical factors for their practical application in initiator formulations. Primary explosives must retain their energetic properties and sensitivity over extended periods when exposed to various environmental conditions, including temperature fluctuations and moisture nih.govicm.edu.pl.

Lead-based primary explosives, including this compound, have been historically used in initiator compositions wikipedia.orgontosight.ai. However, concerns regarding their stability and environmental impact have driven research into alternative, more stable, and less toxic materials nih.govicm.edu.plamazonaws.com. The need for lead replacements that are chemically stable for extended periods highlights that traditional lead-based initiators can have limitations in this regard nih.gov.

Comparisons with other lead-based initiators, such as lead styphnate, provide some context. For example, a lead styphnate-based primer was found to have a significantly higher misfire failure rate after a certain period at elevated temperatures compared to a stabilized red phosphorus-based primer, indicating limitations in its long-term thermal stability google.com. While this specific data is for lead styphnate, it underscores the general challenges associated with the long-term stability of some lead-based primary explosives in initiator formulations. The stability of this compound in various environmental conditions over extended periods is a crucial consideration for its reliability and shelf-life in practical applications.

Future Research Directions and Advanced Methodologies

Development of Novel Characterization Techniques for Energetic Materials

Understanding the behavior of energetic materials under various conditions is crucial for their safe handling and effective application. Novel characterization techniques are continuously being developed to provide deeper insights into their physical and chemical properties, particularly during dynamic events like initiation and detonation.

In-situ and Time-Resolved Characterization Methods

In-situ and time-resolved characterization methods allow for the observation of energetic materials as processes occur, providing dynamic information that is not accessible through traditional ex-situ techniques. These methods are essential for understanding transient phenomena such as chemical reactions, phase transitions, and structural changes during initiation and detonation.

Techniques enabling in-situ and time-resolved measurements are advancing to accommodate extreme conditions like high temperatures, pressures, and reactive environments aip.org. Examples include time-resolved spectroscopy and high-speed imaging, which can capture events occurring on microsecond to millisecond timescales osti.govaip.org. For instance, infrared laser absorption spectroscopy has been used to measure the evolution of explosive fireballs, providing time-resolved data on temperature and combustion products aip.org. In-situ optical diagnostics are also being developed to characterize phenomena like soot formation within explosive fireballs osti.gov. Time-resolved X-ray tomographic microscopy is another technique used to unravel dynamic processes in various materials, which could potentially be adapted for studying energetic materials frontiersin.org.

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic techniques offer detailed information about the molecular structure, bonding, and chemical environment within energetic materials. Applying these techniques, often in conjunction with in-situ and time-resolved methods, can provide critical data on decomposition pathways, reaction intermediates, and energy transfer processes.

Techniques such as Raman spectroscopy, infrared (IR) spectroscopy, and X-ray absorption spectroscopy are valuable for analyzing energetic materials sustainability-directory.comacs.orgsolubilityofthings.com. Raman spectroscopy can probe chemical structure, molecular conformation, and orientation, and can be used in-situ under varying temperatures and pressures imperial.ac.uk. IR spectroscopy is effective for identifying functional groups and studying molecular vibrations solubilityofthings.com. Advanced applications of UV-Vis spectroscopy, including derivative spectroscopy and spectral deconvolution, can enhance resolution and allow analysis of complex mixtures sustainability-directory.com. These spectroscopic methods, especially when used in a time-resolved manner, can provide insights into the rapid chemical transformations occurring during detonation aip.org.

Refinement of Theoretical Models for Predictive Capabilities

Theoretical modeling plays a vital role in predicting the behavior of energetic materials, complementing experimental studies and reducing the need for hazardous testing. Ongoing research focuses on refining these models to improve their accuracy and predictive capabilities across various conditions.

Multi-scale Modeling Approaches for Initiation and Detonation

Initiation and detonation in energetic materials involve processes spanning a wide range of length and time scales, from molecular decomposition to macroscopic shock wave propagation llnl.govgatech.eduaip.org. Multi-scale modeling approaches integrate simulations at different levels (e.g., atomistic, mesoscale, continuum) to capture the complex interplay of phenomena involved llnl.govgatech.eduaip.orgcaltech.edu.

These models aim to provide critical insights into hot-spot formation, energy transfer, and reaction propagation llnl.govcaltech.edu. By linking simulations across scales, researchers can better understand how microscopic properties influence macroscopic behavior aip.org. For example, multi-scale simulations are used to study shock-to-detonation transition, incorporating details from mesoscale hot-spot formation into macroscale hydrodynamic simulations aip.orgsemanticscholar.org. These approaches are crucial for developing a comprehensive understanding of the initiation and detonation processes in condensed phase explosives aip.org.

Simulations of Environmental and Operational Stress Effects on Stability and Performance

The stability and performance of energetic materials can be significantly affected by environmental factors (e.g., temperature, humidity) and operational stresses (e.g., mechanical shock, aging) llnl.govepj-conferences.orgmdpi.com. Theoretical models and simulations are being refined to predict these effects, enabling better assessment of material lifespan and reliability under realistic conditions.

Simulations can explore the impact of factors like porosity and initial temperature on initiation sensitivity and detonation propagation epj-conferences.org. Models are being developed to predict sensitivity properties and detonation performance based on molecular structures, which can aid in the design of new energetic materials and reduce the need for hazardous experimental procedures mdpi.com. Research also focuses on understanding aging and chemical degradation through modeling llnl.gov. These simulations help in tailoring energetic materials for specific applications by predicting their response to various environmental and operational stimuli purdue.edu.

Strategies for Enhancing Performance and Tailoring Sensitivity

Research continues into developing strategies to enhance the performance (e.g., energy output, detonation velocity) and tailor the sensitivity of energetic materials purdue.eduresearchgate.net. This involves modifying their chemical structure, physical form, or by incorporating additives.

Approaches include the synthesis of new energetic compounds with targeted properties, as well as the modification of existing materials purdue.edueuropean-mrs.comresearchgate.net. Techniques like additive manufacturing are being explored to create energetic materials with complex geometries and tailored properties purdue.edullnl.gov. Energetic cocrystallization is another strategy to combine the benefits of different energetic compounds purdue.edu. Molecular design strategies, such as regioisomerism and the introduction of specific functional groups, are investigated to tune sensitivity and detonation behavior researchgate.netkeaipublishing.comacs.org. The goal is to achieve a balance between high performance and acceptable safety mdpi.comresearchgate.net.

8.4. Exploration of Lead Dipicrate in Specialized Niche Applications and Fundamental Research

This compound, a highly sensitive and toxic explosive salt, has seen its use largely limited due to safety and toxicity concerns, particularly the presence of lead, a known heavy metal toxin ontosight.aimdpi.comcms.int. Despite these limitations, research continues to explore its fundamental properties and potential specialized niche applications where its energetic characteristics might be uniquely suited or where alternatives are not yet viable ontosight.aimdpi.com.

Fundamental research into this compound often focuses on understanding its explosive properties, sensitivity to various stimuli, and decomposition mechanisms ontosight.aiwikipedia.org. Studies have investigated its sensitivity to heat, shock, and friction, highlighting its nature as a potential explosive hazard ontosight.aiwikipedia.org. Research also delves into its crystalline structure and how different polymorphs might influence its explosive behavior mdpi.com. For instance, anhydrous lead(II) picrate (B76445) is noted as highly sensitive to mechanical or thermal stimuli, with hydrates, particularly the monohydrate, being preferred for handling mdpi.com. Some sources describe a red hexagonal form as the most sensitive, while others consider it the least sensitive, indicating areas where further fundamental understanding is needed mdpi.com.

While its historical use included primary explosive applications in munitions, current research in specialized niches is less publicly detailed due to the sensitive nature of energetic materials research ontosight.aimdpi.com. However, the continued mention of this compound alongside other primary explosives like lead azide (B81097) and lead styphnate in research contexts suggests ongoing investigation into its specific energetic profile for potential, albeit highly controlled and limited, applications mdpi.commdpi.com. These might include specialized initiating systems where a specific sensitivity or energy output is required that is not met by less sensitive alternatives mdpi.commdpi.com. The drive for less toxic alternatives in energetic materials is a significant area of research, which indirectly influences the study of this compound by providing a benchmark for performance and highlighting the need for understanding the properties of existing compounds to develop replacements mdpi.com.

Research also touches upon the synthesis and properties of lead picrates, including solubilities and enthalpies of solution in various solvents, which is fundamental to understanding its handling and potential processing in specialized applications wikipedia.org.

Data on the properties of this compound, while sometimes presented in the context of its hazards, also serves as fundamental data for research into energetic materials. Key properties include its molecular formula, molecular weight, appearance, and solubility characteristics ontosight.aiwikipedia.orgnih.govcymitquimica.com.

Here is a table summarizing some fundamental properties:

PropertyValueSource
Molecular FormulaC₁₂H₄N₆O₁₄Pb nih.govcymitquimica.com
Molecular Weight663.95520 Da / 663 g/mol / 663.4 g/mol wikipedia.orgnih.gov
AppearanceYellow to brown crystalline solid / Orange powder ontosight.aiwikipedia.orgcymitquimica.com
Solubility in waterSlightly soluble / 7.06 g/L ontosight.aiwikipedia.org
CAS Number6477-64-1 / 25721-38-4 wikipedia.orgnih.govcymitquimica.com

Further fundamental research may involve advanced methodologies such as computational studies, like density functional theory, which have been applied to similar lead-based explosives to understand their structure, decomposition mechanisms, and stability under various conditions, including electric fields researchgate.net. While the provided search results specifically mention lead styphnate and lead azide in this context, similar methodologies could be applied to this compound to gain deeper insights into its behavior at a molecular level researchgate.net.

The exploration of this compound in fundamental research is often intertwined with the broader study of primary explosives and the ongoing effort to develop new, less hazardous energetic materials mdpi.commdpi.com. Understanding the precise initiation mechanisms and energy release characteristics of compounds like this compound is crucial for advancing the field of energetic materials science, even if its direct application is limited to highly specialized or historical contexts mdpi.commdpi.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing lead dipicrate in laboratory settings, and how can purity be optimized?

  • This compound (CAS 25721-38-4) is synthesized by reacting picric acid with lead salts (e.g., lead nitrate) under controlled acidic conditions .
  • Methodology :

  • Use stoichiometric ratios (e.g., 1:2 molar ratio of Pb²⁺ to picrate ions) in aqueous solutions at 60–80°C.
  • Monitor pH (optimal range: 3.5–4.5) to prevent decomposition.
  • Purify via recrystallization in ethanol-water mixtures, and validate purity using XRD (crystallinity) and FTIR (functional groups) .
    • Safety : Handle with explosion-resistant equipment due to its primary explosive nature .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • XRD : Resolve crystal structure (space group, unit cell parameters) and detect polymorphic variations .
  • Raman/FTIR : Identify vibrational modes of nitro groups (e.g., asymmetric NO₂ stretching at ~1530 cm⁻¹) and aromatic rings .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., exothermic peaks at 200–250°C) .
    • Data Interpretation : Cross-reference spectral libraries (e.g., ICDD PDF-4+ for XRD) and computational models (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., XRD vs. Raman) for this compound derivatives?

  • Root Causes : Contradictions may arise from sample hydration, polymorphic forms, or instrumental calibration errors .
  • Methodology :

  • Standardize sample preparation (e.g., drying under vacuum for 24 hours).
  • Perform in situ XRD/Raman under controlled humidity/temperature.
  • Apply multivariate analysis (e.g., PCA) to identify outlier datasets .
    • Case Study : Discrepancies in NO₂ vibrational modes were resolved by confirming anhydrous vs. hydrated forms via TGA-MS coupling .

Q. What strategies improve the stability of this compound in experimental systems, particularly under varying humidity and temperature?

  • Instability Factors : Hydrolytic degradation of picrate ions and Pb²⁺ leaching in aqueous media .
  • Optimization Approaches :

  • Encapsulate this compound in hydrophobic matrices (e.g., polystyrene microspheres).
  • Use desiccants (e.g., silica gel) in storage environments.
  • Monitor real-time stability via UV-Vis spectroscopy (absorbance at 350 nm) .

Q. How can computational modeling (e.g., DFT, MD) predict this compound’s reactivity and guide experimental design?

  • Applications :

  • Simulate nitro group dissociation energies to assess explosive sensitivity .
  • Model intermolecular interactions in crystal lattices to predict polymorph dominance .
    • Workflow :

Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p).

Compare calculated IR/Raman spectra with experimental data to validate models .

Use MD simulations (LAMMPS) to study thermal decomposition kinetics .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing this compound’s thermal decomposition kinetics?

  • Approach :

  • Apply the Kissinger method to TGA data to calculate activation energy (EaE_a) from heating rate variations.
  • Use Avrami-Erofeev models for nucleation-controlled decomposition mechanisms .
    • Validation : Replicate experiments ≥3 times; report confidence intervals (95% CI) for EaE_a values .

Q. How should researchers address discrepancies in reported explosive thresholds for this compound across studies?

  • Factors : Variations in testing protocols (e.g., UN gap test vs. drop-weight impact) and sample purity .
  • Resolution Framework :

  • Adopt standardized testing (e.g., STANAG 4489 for explosives).
  • Publish raw datasets (impact sensitivity, friction tests) in supplementary materials for cross-study comparison .

Safety and Compliance

Q. What institutional protocols ensure safe handling of this compound given its dual hazards (toxicity and explosiveness)?

  • Guidelines :

  • Use remote-handling tools (e.g., robotic arms) for synthesis and testing.
  • Store in explosion-proof cabinets with <30% humidity.
  • Monitor airborne lead levels via ICP-MS weekly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.